molecular formula C28H32N2O7 B8103886 DBCO-NHCO-PEG3-acid

DBCO-NHCO-PEG3-acid

Cat. No.: B8103886
M. Wt: 508.6 g/mol
InChI Key: DFWYJBUGZUVHFC-UHFFFAOYSA-N
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Description

DBCO-NHCO-PEG3-acid, also known as 3-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid, is a polyethylene glycol-based PROTAC linker. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, due to its dibenzocyclooctyne (DBCO) group .

Preparation Methods

Synthetic Routes and Reaction Conditions

DBCO-NHCO-PEG3-acid is synthesized through a series of chemical reactions involving the coupling of a DBCO group with a polyethylene glycol chain. The synthesis typically involves the following steps:

    Activation of the Carboxylic Acid Group: The carboxylic acid group of the polyethylene glycol chain is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Coupling Reaction: The activated carboxylic acid group is then coupled with the amine group of the DBCO derivative in the presence of a coupling agent like N-hydroxysuccinimide (NHS) to form an amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of reagents are used to produce the compound in bulk.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG3-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

    Reagents: Azide-containing molecules are the primary reagents used in SPAAC reactions with this compound.

    Conditions: The reaction can be carried out in both organic solvents and aqueous buffers, depending on the solubility of the substrate molecules.

Major Products

The major products formed from SPAAC reactions involving this compound are triazole-linked conjugates. These conjugates are stable and can be used for various applications in chemical biology and materials science .

Scientific Research Applications

DBCO-NHCO-PEG3-acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

    Biology: Employed in bioorthogonal labeling and imaging of biomolecules in living systems.

    Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs) for targeted therapy.

    Industry: Applied in the functionalization of surfaces and materials for enhanced solubility and biocompatibility.

Mechanism of Action

DBCO-NHCO-PEG3-acid exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications .

Comparison with Similar Compounds

Similar Compounds

    DBCO-PEG4-acid: Similar to DBCO-NHCO-PEG3-acid but with an additional polyethylene glycol unit, offering increased solubility.

    DBCO-PEG5-acid: Another variant with five polyethylene glycol units, providing even greater solubility and flexibility.

    DBCO-PEG-NHS ester: Contains an NHS ester group for amine-reactive conjugation, used in bioconjugation and labeling.

Uniqueness

This compound is unique due to its optimal balance of solubility and reactivity. The three polyethylene glycol units provide sufficient hydrophilicity, while the DBCO group ensures efficient and catalyst-free click reactions. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

3-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O7/c31-26(12-15-35-17-19-37-20-18-36-16-13-28(33)34)29-14-11-27(32)30-21-24-7-2-1-5-22(24)9-10-23-6-3-4-8-25(23)30/h1-8H,11-21H2,(H,29,31)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWYJBUGZUVHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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